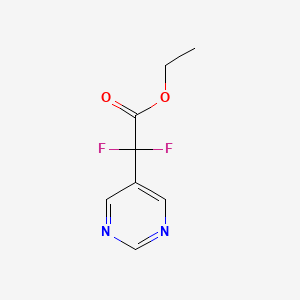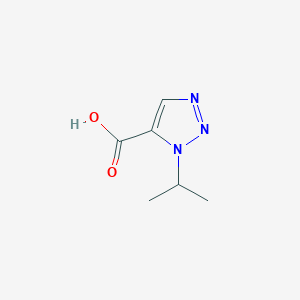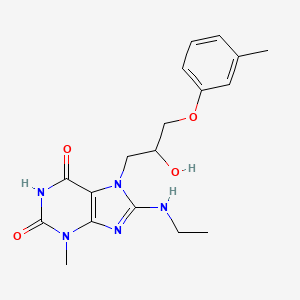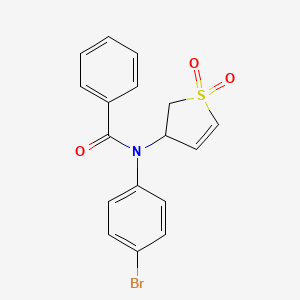![molecular formula C22H18ClN3O2S2 B2484307 N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291839-25-2](/img/structure/B2484307.png)
N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core, a sulfanyl group, and a N-(3-chlorophenyl)-N-methylacetamide moiety . The exact structure could not be retrieved from the search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not clear from the available information. It’s likely that it participates in reactions typical of compounds with similar functional groups .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Molecular Dynamics
Research has employed vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) calculations to characterize molecules structurally similar to the one . These studies provide insights into the molecule's vibrational signatures, geometric equilibrium, inter and intra-molecular hydrogen bond dynamics, and harmonic vibrational wavenumbers. Such detailed spectroscopic characterization aids in understanding the stereo-electronic interactions that confer stability to these molecules, which is crucial for their potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The analysis of crystal structures of compounds related to N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has revealed insights into their molecular conformation. Studies demonstrate how these molecules exhibit folded conformations about specific atomic groups, stabilized by intramolecular hydrogen bonds. Such structural elucidation is fundamental in the design and synthesis of new compounds with desired biological activities (Subasri et al., 2016).
Antitumor Activity
Several derivatives of the mentioned compound have been synthesized and evaluated for their antitumor activities. These studies focus on the synthesis of novel derivatives and their evaluation against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The findings suggest that certain derivatives exhibit potent anticancer activity, comparable to known chemotherapy agents, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Synthesis of Novel Compounds
Research has also been directed towards the synthesis of new compounds using N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as a precursor. These efforts aim to explore the compound's utility in generating a diverse array of heterocyclic compounds with potential pharmacological properties. The ability to synthesize and characterize such novel compounds is crucial for the expansion of drug discovery and development efforts (Zaki, Radwan, & El-Dean, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-6-3-4-9-18(14)26-21(28)20-17(10-11-29-20)24-22(26)30-13-19(27)25(2)16-8-5-7-15(23)12-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANPXQFJAIDHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)



![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)



![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)



![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)